2-Morpholinoethyl isothiocyanate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

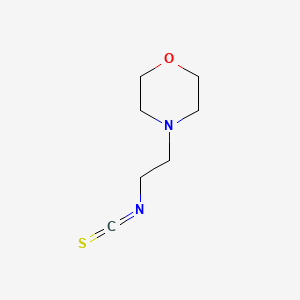

IUPAC Name |

4-(2-isothiocyanatoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c11-7-8-1-2-9-3-5-10-6-4-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNSCXCXVQHBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212603 | |

| Record name | 2-Morpholinoethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-35-1 | |

| Record name | 2-Morpholinoethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholinoethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Morpholino)ethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholinoethyl Isothiocyanate: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Morpholinoethyl isothiocyanate, also known as 4-(2-isothiocyanatoethyl)morpholine. It details available data on its synthesis, purification, and analytical characterization. Furthermore, this guide explores the biological activities of this compound, with a particular focus on its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a bifunctional molecule incorporating a morpholine ring and a reactive isothiocyanate group. The morpholine moiety generally imparts increased water solubility and favorable pharmacokinetic properties to bioactive molecules, while the isothiocyanate group is a versatile electrophile known for its ability to interact with biological nucleophiles, leading to a range of pharmacological effects.

Identifiers and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(2-isothiocyanatoethyl)morpholine | [1] |

| Synonyms | This compound, 2-(4-Morpholinyl)ethyl isothiocyanate | [1] |

| CAS Number | 63224-35-1 | [1] |

| Molecular Formula | C₇H₁₂N₂OS | [1] |

| Molecular Weight | 172.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Density | 1.11 - 1.129 g/mL at 25 °C | [2] |

| Boiling Point | 163 °C at 10 mmHg | [3] |

| Refractive Index | n20/D 1.5380 | [3] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Hydrolyzes in water | [3] |

| Storage | 2-8°C, moisture sensitive | [3] |

Synthesis and Purification

General Synthetic Approach: Reaction of 2-(Morpholino)ethan-1-amine with a Thiocarbonylating Agent

A common method for the preparation of isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent, such as thiophosgene or a precursor. A frequently used and safer alternative to thiophosgene is the in-situ generation of a dithiocarbamate salt followed by desulfurization.

Caption: Proposed inhibition of the canonical NF-κB signaling pathway by this compound.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. [4][5]

Induction of Apoptosis

Isothiocyanates are known to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is often mediated through the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of reactive oxygen species (ROS). While direct evidence for this compound is pending, the broader class of isothiocyanates has been shown to be effective in this regard. [6][7]

Potential Therapeutic Applications

The ability of morpholine-containing isothiocyanates to inhibit NF-κB and potentially induce apoptosis makes them attractive candidates for further investigation as:

-

Anticancer agents: For the treatment of various malignancies where NF-κB is constitutively active.

-

Anti-inflammatory agents: For the management of chronic inflammatory diseases.

-

Research tools: As chemical probes to study the role of the NF-κB pathway in various biological processes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [1]* Corrosivity: May cause severe skin burns and eye damage. [1]* Irritation: Causes skin and respiratory tract irritation. [1]* Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is possible.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Immediately wash off with soap and plenty of water and seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a reactive chemical with significant potential for applications in drug discovery and as a research tool. Its chemical properties, particularly the electrophilic nature of the isothiocyanate group, are key to its biological activity. The available evidence on related compounds strongly suggests that it may act as a potent inhibitor of the NF-κB signaling pathway, a critical target in cancer and inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including detailed mechanistic studies and in vivo efficacy assessments. This technical guide provides a solid foundation of the current knowledge on this compound to facilitate future investigations.

References

- 1. This compound | C7H12N2OS | CID 143957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-isothiocyanatoethyl)morpholine, CasNo.63224-35-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethyl isothiocyanate sensitizes human cervical cancer cells to apoptosis induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Morpholinoethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-morpholinoethyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, offers representative experimental protocols, and outlines purification methodologies.

Introduction

This compound is a chemical compound featuring a morpholine ring and a reactive isothiocyanate group. This bifunctional nature makes it a versatile reagent in organic synthesis, particularly for the preparation of thiourea derivatives, which are of significant interest in the development of novel therapeutic agents. The isothiocyanate moiety readily reacts with primary and secondary amines, making it a useful tool for bioconjugation and the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂N₂OS |

| Molecular Weight | 172.25 g/mol |

| Boiling Point | 163 °C at 10 mmHg |

| Density | 1.129 g/mL at 25 °C |

| Appearance | Colorless to pale yellow liquid |

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding primary amine, 2-morpholinoethanamine. Two principal methods are widely employed for the conversion of the amine to the isothiocyanate: the thiophosgene method and the dithiocarbamate decomposition method.

Method 1: The Thiophosgene Method

This method involves the direct reaction of 2-morpholinoethanamine with thiophosgene (CSCl₂). While often efficient and high-yielding, this method requires the use of the highly toxic and corrosive reagent, thiophosgene, necessitating stringent safety precautions.

Reaction Scheme:

Figure 1: Thiophosgene method for isothiocyanate synthesis.

Method 2: The Dithiocarbamate Decomposition Method

A safer alternative to the thiophosgene method involves the reaction of 2-morpholinoethanamine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. This two-step, one-pot synthesis is often preferred due to the avoidance of highly toxic reagents.[1]

Reaction Scheme:

Figure 2: Dithiocarbamate decomposition method.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are general methods and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis via Dithiocarbamate Decomposition (Representative)

This protocol is adapted from a general procedure for the synthesis of alkyl isothiocyanates.

Materials:

-

2-Morpholinoethanamine

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Ethyl Chloroformate

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-morpholinoethanamine (1.0 eq) in water.

-

To this solution, add a solution of sodium hydroxide (1.0 eq) in water.

-

Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with vigorous stirring.

-

After the addition is complete, continue stirring in the ice bath for 1-2 hours to ensure the complete formation of the sodium N-(2-morpholinoethyl)dithiocarbamate intermediate.

-

To the stirred reaction mixture, add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvent. The primary method for purifying this liquid product is vacuum distillation.

Purification by Vacuum Distillation

Given the boiling point of 163 °C at 10 mmHg, vacuum distillation is a highly effective method for purifying this compound.

Experimental Workflow for Purification:

References

2-Morpholinoethyl Isothiocyanate: A Technical Whitepaper for Advanced Research

CAS Number: 63224-35-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinoethyl isothiocyanate is a synthetic organosulfur compound belonging to the isothiocyanate (ITC) class of molecules. Possessing a highly reactive isothiocyanate functional group, this molecule has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, synthesis and purification methodologies, known biological activities, and mechanisms of action. Detailed experimental protocols for key assays are described, and critical cellular signaling pathways are visually represented to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and investigational utility of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and reactivity in various experimental settings.

| Property | Value | Reference |

| CAS Number | 63224-35-1 | [1][2] |

| Molecular Formula | C₇H₁₂N₂OS | [1][2] |

| Molecular Weight | 172.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Density | 1.129 g/mL at 25 °C | [3] |

| Boiling Point | 163 °C at 10 mmHg | [3] |

| Refractive Index | n20/D 1.5380 | [3] |

| Solubility | Hydrolyzes in water | [3] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

The synthesis of this compound, like other isothiocyanates, typically proceeds via the reaction of the corresponding primary amine with a thiocarbonylating agent. A common and effective method involves the in situ formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.

General Synthesis Protocol

A widely applicable method for the synthesis of isothiocyanates from primary amines is the reaction with carbon disulfide to form a dithiocarbamate salt, which is subsequently decomposed.[5]

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-morpholinoethan-1-amine (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

-

Dithiocarbamate Formation: To the stirring solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of carbon disulfide (1.1 equivalents) at room temperature. The reaction mixture is typically stirred for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Desulfurization: Cool the reaction mixture to 0°C in an ice bath. A desulfurizing agent, such as tosyl chloride or cyanuric chloride, dissolved in a suitable organic solvent is then added dropwise while maintaining the low temperature.[5]

-

Reaction Completion and Work-up: The mixture is stirred for an additional 30 minutes to an hour at 0°C. Upon completion, the reaction is quenched with water or a dilute acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[5]

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Distillation and Chromatography

-

Acid Wash: The crude product can be washed with a dilute acid solution to remove any residual amine.

-

Vacuum Distillation: The crude product is subjected to reduced pressure distillation to isolate the isothiocyanate.[6]

-

Column Chromatography: For higher purity, the distilled product can be further purified by column chromatography on silica gel using a suitable eluent system, such as a hexane/ethyl acetate gradient.[5]

Caption: General workflow for the synthesis and purification of this compound.

Biological Activities and Mechanism of Action

Isothiocyanates are a well-studied class of compounds known for their chemopreventive and therapeutic properties. This compound, as a synthetic member of this class, is anticipated to share some of these biological activities.

Anticancer Activity

Preliminary evidence suggests that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells and may act as a chemopreventive agent. The general mechanisms by which isothiocyanates exert their anticancer effects are multifaceted and include the modulation of phase I and phase II biotransformation enzymes, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis.[7][8]

Mechanism of Action: An Overview

The biological effects of isothiocyanates are largely attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins. This interaction can modulate the function of key regulatory proteins involved in cellular signaling pathways.

3.2.1. Induction of Apoptosis

Isothiocyanates are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.[9][10]

3.2.2. Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, cell survival, and proliferation, and its dysregulation is often implicated in carcinogenesis. Several isothiocyanates have been shown to inhibit the NF-κB pathway.[11] This is often achieved by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-survival and pro-inflammatory genes.[11]

Caption: Postulated signaling pathways for this compound in cancer cells.

Experimental Protocols

The following are general protocols for key experiments used to characterize the biological activity of isothiocyanates. These can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assay

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

Caption: Standard experimental workflows for assessing cytotoxicity and apoptosis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive chemical entity with demonstrated potential for further investigation in the fields of cancer biology and drug discovery. This technical guide has provided a consolidated resource on its fundamental properties, synthesis, and biological activities. The outlined experimental protocols and mechanistic diagrams offer a framework for future research endeavors aimed at elucidating its therapeutic potential. As with all isothiocyanates, further in-depth studies are warranted to fully characterize its efficacy, safety profile, and precise molecular mechanisms of action.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H12N2OS | CID 143957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-(4-Morpholino)ethyl isothiocyanate (96%) - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 11. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

2-Morpholinoethyl Isothiocyanate: A Technical Overview of its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1][2] They are recognized for their potent chemopreventive and therapeutic effects against various forms of cancer.[1][3] The anticancer activities of ITCs are attributed to their ability to modulate a wide array of cellular processes, including the induction of apoptosis, cell cycle arrest, and the regulation of key signaling pathways.[1][2][4] 2-Morpholinoethyl isothiocyanate (MEDI) is an isothiocyanate that has been identified as the most abundant bioactive component in the chloroform fraction of Centratherum anthelminticum seeds.[5] While research specifically on MEDI is emerging, this technical guide consolidates the available data on MEDI-containing extracts and extrapolates its likely mechanisms of action based on the well-established activities of the broader isothiocyanate class.

Core Mechanisms of Action in Cancer Cells

The anticancer effects of isothiocyanates, and by extension likely MEDI, are multifaceted, targeting several critical pathways involved in cancer cell proliferation and survival.

Inhibition of the NF-κB Signaling Pathway

The most direct evidence for the mechanism of a MEDI-containing substance comes from studies on the chloroform fraction of Centratherum anthelminticum seeds (CACF), where MEDI is the primary component (29.04%).[5] This extract was shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) translocation in MCF-7 breast cancer cells in a dose-dependent manner.[5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. By preventing the translocation of NF-κB to the nucleus, MEDI-containing extracts can suppress the expression of downstream target genes that promote cancer cell survival.

Induction of Apoptosis

A primary mechanism by which isothiocyanates exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][6][7] ITCs have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This involves the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which are the executioners of apoptosis.[9] Phenethyl isothiocyanate (PEITC), for example, has been shown to induce apoptosis in pancreatic cancer cells by downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL and upregulating the pro-apoptotic protein Bak.[10]

Cell Cycle Arrest

Isothiocyanates are well-documented inducers of cell cycle arrest, primarily at the G2/M phase, which prevents cancer cells from dividing.[1][6] This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B).[9] For instance, benzyl isothiocyanate (BITC) was found to cause G2/M arrest in human pancreatic cancer cells by decreasing the levels of these regulatory proteins.[9]

Generation of Reactive Oxygen Species (ROS)

Many isothiocyanates, including BITC and PEITC, have been observed to induce the generation of reactive oxygen species (ROS) within cancer cells.[2][11] While high levels of ROS can be damaging to all cells, the elevated basal oxidative stress in cancer cells makes them more susceptible to further ROS induction. This increase in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[2]

Modulation of Key Signaling Pathways

Isothiocyanates are known to interfere with multiple signaling pathways that are often dysregulated in cancer.[11] The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most significant targets.[11] Depending on the cellular context and the specific isothiocyanate, they can either activate or inhibit these pathways to ultimately promote apoptosis and inhibit proliferation. For example, some ITCs activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK and PI3K/Akt pathways.[4]

Quantitative Data

The cytotoxic activity of the chloroform fraction of Centratherum anthelminticum seeds (CACF), containing 29.04% this compound, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values represent the potency of the entire extract and not of purified MEDI.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF-7 | Breast Adenocarcinoma | 8.1 ± 0.9 |

| PC-3 | Prostate Adenocarcinoma | 22.61 ± 1.7 |

| A549 | Non-small Cell Lung Carcinoma | 31.42 ± 5.4 |

| WRL-68 | Normal Hepatic Cells | 54.93 ± 8.3 |

| Data from Arya, A., et al. (2012).[5] |

Mandatory Visualizations

Caption: Proposed mechanism of MEDI-containing extract via inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for evaluating the anticancer activity of MEDI.

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (MEDI) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of MEDI in complete culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of MEDI. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

MEDI stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with MEDI at various concentrations for a specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. (Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC and PI positive cells are in late apoptosis/necrosis).

-

Cell Cycle Analysis

This assay uses propidium iodide to stain cellular DNA and a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

Cancer cell lines

-

6-well plates

-

MEDI stock solution

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with MEDI as described for the apoptosis assay.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

Western Blotting for Signaling Proteins

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

-

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cell pellets in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Detect the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

-

Conclusion

This compound (MEDI) is a promising anticancer compound identified as a major constituent of Centratherum anthelminticum seeds. Studies on an extract rich in MEDI have demonstrated its ability to inhibit the pro-survival NF-κB pathway and exert cytotoxicity against breast, prostate, and lung cancer cells. Based on the extensive research on other isothiocyanates, it is highly probable that MEDI also induces apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways like MAPK and PI3K/Akt and the generation of reactive oxygen species. Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by pure this compound to validate its potential as a therapeutic agent in oncology.

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroform Fraction of Centratherum anthelminticum (L.) Seed Inhibits Tumor Necrosis Factor Alpha and Exhibits Pleotropic Bioactivities: Inhibitory Role in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforaphane, a naturally occurring isothiocyanate, induces cell cycle arrest and apoptosis in HT29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of 2-Morpholinoethyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-Morpholinoethyl isothiocyanate with primary amines. This reaction is a cornerstone of bioconjugation and synthetic chemistry, enabling the formation of stable thiourea linkages critical for drug development, fluorescent labeling, and the creation of novel molecular probes. This document details the core reaction mechanism, factors influencing reaction kinetics, quantitative data, and standardized experimental protocols.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and a primary amine is a nucleophilic addition. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom, which is susceptible to attack by nucleophiles. The primary amine serves as the nucleophile, where the lone pair of electrons on the nitrogen atom initiates the reaction.

The process proceeds in two main steps:

-

Nucleophilic Attack: The primary amine's nitrogen atom attacks the central carbon of the isothiocyanate group.

-

Proton Transfer: This leads to the formation of a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to form the stable N,N'-disubstituted thiourea product.

The reaction is highly efficient and often proceeds to completion under mild conditions, making it a favored method for creating covalent linkages.[1][2]

Caption: The reaction mechanism of this compound with a primary amine.

Factors Influencing Reactivity

The rate and outcome of the thiourea formation are significantly influenced by several experimental parameters. Optimizing these factors is crucial for achieving high yields and specificity, particularly in complex environments like bioconjugation.

-

pH: The pH of the reaction medium is the most critical factor. The reaction with primary amines is significantly favored under alkaline conditions (pH 9-11).[3][4] In this range, the amine is deprotonated (R-NH₂) and thus more nucleophilic. At neutral or acidic pH (6-8), the amine exists in its protonated form (R-NH₃⁺), which is not nucleophilic. Furthermore, at lower pH ranges, competing reactions with other nucleophiles, such as thiol groups (e.g., from cysteine residues), can occur to form dithiocarbamates.[3][4]

-

Solvent: The choice of solvent is primarily dictated by the solubility of the reactants. Common anhydrous solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[2][5] For bioconjugation applications, aqueous buffer systems with organic co-solvents are often employed.

-

Temperature: The reaction is typically performed at room temperature, as it is often rapid and exothermic.[2][5] For less reactive amines, gentle heating or refluxing may be necessary to drive the reaction to completion.[6]

-

Electronic Effects: The nucleophilicity of the amine and the electrophilicity of the isothiocyanate impact the reaction rate. Amines with electron-donating groups are more nucleophilic and react faster. Conversely, isothiocyanates with electron-withdrawing groups are more electrophilic and also react more quickly.

References

Spectral Analysis of 2-Morpholinoethyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Morpholinoethyl isothiocyanate (CAS No. 63224-35-1), a versatile bifunctional molecule incorporating a morpholine ring and a reactive isothiocyanate group. This document presents its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data, detailed experimental protocols for these analyses, and a representative synthetic workflow.

Core Spectral Data

The following sections and tables summarize the key spectral information for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in a molecule. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2950 - 2800 | C-H stretching (alkyl) | Strong |

| 2200 - 2000 | -N=C=S stretching (isothiocyanate) | Strong |

| 1450 - 1400 | C-H bending (alkyl) | Medium |

| 1115 - 1070 | C-O-C stretching (ether in morpholine) | Strong |

Table 1: Key Infrared Absorption Bands for this compound. Data sourced from the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t | 4H | -O-CH₂- (Morpholine) |

| ~ 3.65 | t | 2H | -CH₂-NCS |

| ~ 2.60 | t | 2H | -CH₂-N(morpholine) |

| ~ 2.50 | t | 4H | -N-CH₂- (Morpholine) |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 130 | -N=C=S (Isothiocyanate) |

| ~ 67 | -O-CH₂- (Morpholine) |

| ~ 58 | -CH₂-N(morpholine) |

| ~ 54 | -N-CH₂- (Morpholine) |

| ~ 45 | -CH₂-NCS |

Table 3: Predicted ¹³C NMR Spectral Data for this compound. The isothiocyanate carbon signal is often broad.[2]

Experimental Protocols

The following are general protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation : A small drop of the neat liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[4][5] A second salt plate is then placed on top to create a thin liquid film.[4][5]

-

Instrument Setup : The FT-IR spectrometer is set to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.[6]

-

Data Acquisition : The prepared salt plates are placed in the sample holder of the spectrometer. A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

The NIST gas-phase spectrum was obtained using an integrated capillary Gas Chromatography-Mass Spectrometry-Infrared (GC-MS-IR) instrument at a resolution of 8 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans and the relaxation delay are optimized.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak.

Synthetic Workflow

This compound can be synthesized from the corresponding primary amine, 2-morpholinoethanamine, through a reaction with thiophosgene.[8][9][10] This is a common and effective method for the preparation of isothiocyanates.

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate product. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the thiophosgene.

References

- 1. This compound [webbook.nist.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. NIST Standard Reference Database 35 | NIST [nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiophosgene - Wikipedia [en.wikipedia.org]

- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 2-Morpholinoethyl isothiocyanate

An In-Depth Technical Guide to the Solubility and Stability of 2-Morpholinoethyl Isothiocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount for its effective application. This guide provides a detailed overview of the solubility and stability of this compound, a compound of interest for its potential biological activities. Due to the limited availability of specific quantitative data for this molecule, this guide incorporates data from analogous isothiocyanates and outlines general experimental protocols for its characterization.

Core Physicochemical Properties

This compound is characterized by the presence of a reactive isothiocyanate group and a polar morpholino moiety. This structure dictates its solubility and stability profiles. The compound is known to be moisture-sensitive and hydrolyzes in water. For optimal stability, it is recommended to store it at 2-8°C.

Solubility Profile

Table 1: Estimated Quantitative Solubility of this compound in Various Solvents

| Solvent | Estimated Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| Ethanol | ~30 mg/mL | Not Specified |

| Water | Hydrolyzes | Not Specified |

Note: The solubility values in DMSO, DMF, and Ethanol are based on data for 2-phenylethyl isothiocyanate and should be experimentally verified for this compound.

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. The electrophilic nature of the isothiocyanate group makes it susceptible to nucleophilic attack, particularly by water, leading to degradation. Its stability is significantly influenced by factors such as pH, temperature, and the presence of nucleophiles.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability |

| pH | Isothiocyanates generally exhibit greater stability in acidic conditions. Neutral to basic conditions can accelerate degradation. |

| Temperature | Higher temperatures increase the rate of degradation. It is recommended to store the compound at 2-8°C and avoid excessive heat during experiments. |

| Moisture | The compound is moisture-sensitive and readily hydrolyzes in the presence of water. |

| Light | While not explicitly documented for this compound, light can be a factor in the degradation of many organic molecules. Amber vials are recommended for storage. |

| Nucleophiles | Reacts with nucleophiles, which is the basis of its biological activity but also a pathway for degradation. |

The degradation of isothiocyanates in aqueous environments can lead to the formation of the corresponding amines and N,N'-dialkyl(en)yl thioureas, particularly under neutral to basic pH and elevated temperatures.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Solubility Determination (Saturation Shake-Flask Method)

This method is a widely accepted standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, ethanol, buffered aqueous solutions)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment.

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Protocol for Stability Assessment

This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.

Objective: To assess the stability of this compound under different pH and temperature conditions over time.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Co-solvent if necessary to ensure initial dissolution (e.g., DMSO, ethanol)

-

Thermostatically controlled environments (e.g., incubators, water baths) set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

In separate vials, add an aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration. The volume of the organic solvent should be kept to a minimum (e.g., <1%) to minimize its effect on the solution properties.

-

-

Incubation:

-

Place the vials in the different temperature-controlled environments.

-

-

Time-Point Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

-

Sample Analysis:

-

Immediately analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Calculate the degradation rate and half-life (t½) for each condition to quantify the stability.

-

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Factors influencing the stability of this compound.

Caption: General workflow for assessing solubility and stability.

2-Morpholinoethyl Isothiocyanate: A Versatile Synthetic Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinoethyl isothiocyanate has emerged as a valuable and versatile synthetic building block in medicinal chemistry. Its unique structural features, combining a reactive isothiocyanate group with a flexible morpholine moiety, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and thiourea derivatives. These derivatives have demonstrated significant potential in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound. It further details experimental protocols for the preparation of its derivatives, presents quantitative data on their biological activities, and elucidates the signaling pathways through which these compounds exert their effects. This document aims to serve as a critical resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction

The isothiocyanate functional group (-N=C=S) is a key pharmacophore found in numerous naturally occurring and synthetic compounds with a wide array of biological activities. The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups, making it an excellent scaffold for the construction of more complex molecules. When coupled with a morpholine ring, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties, the resulting this compound becomes a particularly interesting building block for drug design.

This guide will delve into the core aspects of this compound as a synthetic tool, providing the necessary information for its effective utilization in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂OS | [1] |

| Molecular Weight | 172.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 163 °C at 10 mmHg | [3] |

| Density | 1.129 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5380 | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and acetone. | [4] |

| Storage | Store at 2-8°C, sensitive to moisture. | [3] |

Spectroscopic Data:

Comprehensive spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

| Technique | Key Peaks / Signals |

| Infrared (IR) | The IR spectrum of this compound is characterized by a strong, broad absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group. |

| ¹H NMR | The proton NMR spectrum typically shows signals for the morpholine ring protons, as well as the ethyl chain connecting the morpholine and isothiocyanate groups. |

| ¹³C NMR | The carbon NMR spectrum will display a characteristic signal for the isothiocyanate carbon atom in the range of 120-140 ppm. |

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding primary amine, 2-morpholinoethylamine. A common and effective method involves the use of thiophosgene or a thiophosgene equivalent.

General Synthetic Workflow:

Reactivity and Applications as a Synthetic Building Block

The primary utility of this compound in synthesis stems from the high reactivity of the isothiocyanate group towards nucleophiles. This reactivity allows for the straightforward construction of a variety of derivatives, most notably thioureas.

Synthesis of Thiourea Derivatives

The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the preparation of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

General Reaction Scheme:

Synthesis of Other Heterocyclic Compounds

Beyond thioureas, this compound can be employed in the synthesis of various other heterocyclic systems. For example, its precursor, 2-morpholinoethylamine, has been utilized in multicomponent reactions to generate complex structures like thiazinanones.[5]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative derivative of this compound.

Synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea[6]

Materials:

-

Cinnamoyl isothiocyanate

-

2-Morpholinoethylamine

-

Acetone

Procedure:

-

Cinnamoyl isothiocyanate is prepared by reacting cinnamoyl chloride with ammonium thiocyanate in acetone.

-

To a solution of cinnamoyl isothiocyanate in acetone, a stoichiometric amount of 2-morpholinoethylamine is added.

-

The reaction mixture is stirred at 70°C for 15 minutes.

-

The mixture is then refluxed for 3 hours.

-

After cooling, the reaction mixture is filtered into a beaker containing ice.

-

The resulting white precipitate of 1-(2-morpholinoethyl)-3-(3-phenylacryloyl)thiourea is collected by filtration.

Characterization Data:

-

Melting Point: 177.3-178°C[6]

-

IR (KBr, cm⁻¹): 3167 (N-H), 1675 (C=O), 1330 (C-N), 845 (C=S)[6]

-

¹³C NMR (ppm): ~179 (C=S), 165.2 (C=O), 128.4-130.9 (aromatic carbons)[6]

Biological Activities of Derivatives

Derivatives of this compound, particularly thioureas, have been investigated for a range of biological activities. The morpholine moiety often contributes to improved pharmacokinetic profiles and biological efficacy.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiourea derivatives. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Thiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [2] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [2] |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast) | 2.6 | [2] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast) | 3.0 | [2] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-468 (Breast) | 4.6 | [2] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MCF-7 (Breast) | 4.5 | [2] |

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have also been extensively studied. These compounds have shown activity against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | Candida albicans | 125 | [6] |

| Thiourea derivatives with 2-aminothiazole scaffold | Gram-positive cocci | 2-32 | |

| Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus | 2-64 |

Signaling Pathways

Isothiocyanates and their derivatives are known to modulate several key signaling pathways implicated in disease pathogenesis. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer. Several isothiocyanates have been shown to inhibit this pathway, thereby exerting anti-inflammatory and anticancer effects. The mechanism often involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Induction of Apoptosis via the Mitochondrial Pathway

Many isothiocyanate derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms is through the mitochondrial (intrinsic) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute the apoptotic program.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward reactivity, coupled with the beneficial properties imparted by the morpholine moiety, makes it an ideal starting point for the synthesis of diverse libraries of compounds with significant therapeutic potential. The derivatives of this compound, particularly thioureas, have demonstrated promising anticancer and antimicrobial activities. Further exploration of the synthetic utility of this compound and the biological evaluation of its derivatives is warranted and holds great promise for the discovery of novel drug candidates. This technical guide provides a solid foundation for researchers to embark on or advance their work in this exciting area of drug development.

References

Potential Antimicrobial Properties of 2-Morpholinoethyl Isothiocyanate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Isothiocyanates (ITCs), a class of sulfur-containing organic compounds naturally occurring in cruciferous vegetables, have garnered significant attention for their broad-spectrum biological activities, including potent antimicrobial properties.[1][2][3] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes by reacting with sulfhydryl groups of proteins.[2]

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to be a component of several approved drugs and to confer favorable pharmacokinetic properties. The incorporation of a morpholine ring into various molecular frameworks has been shown to enhance antimicrobial efficacy.[4][5] Morpholine-containing compounds have been reported to act as antibiotic enhancers and may interfere with bacterial efflux pumps or enzymes involved in cell wall biosynthesis.[6][7]

This technical guide explores the potential antimicrobial properties of a novel class of compounds: 2-Morpholinoethyl isothiocyanate derivatives. While direct experimental data on these specific derivatives are limited in the current literature, this document consolidates information on the synthesis, antimicrobial activity, and mechanisms of action of structurally related isothiocyanates, thioureas, and morpholine-containing compounds to provide a foundational resource for researchers interested in this promising area of drug discovery.

Data Presentation: Antimicrobial Activity of Related Isothiocyanates and Thiourea Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) data for various isothiocyanate and thiourea derivatives against a range of bacterial and fungal pathogens. This information provides a valuable reference for predicting the potential antimicrobial spectrum and potency of novel this compound derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Isothiocyanates

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Allyl-isothiocyanate (AITC) | Pseudomonas aeruginosa ATCC 10145 | 100 | [8] |

| Benzyl-isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | [3] |

| 2-Phenylethyl-isothiocyanate (PEITC) | Pseudomonas aeruginosa ATCC 10145 | 100 | [8] |

| 2-Phenylethyl-isothiocyanate (PEITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | [3] |

| Sulforaphane (SFN) | Helicobacter pylori (clarithromycin and metronidazole resistant) | 2 | [9] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Various Thiourea Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Naphthalimide–thiourea derivatives | Staphylococcus aureus | 0.03 - 8 | [10] |

| Naphthalimide–thiourea derivatives | Vancomycin-Resistant Staphylococcus aureus (VRSA) | 0.06 - 4 | [10] |

| Bis-thiourea derivatives | Staphylococcus epidermidis ATCC 12228 | 1.47 (µM) | [11] |

| Bis-thiourea derivatives | Micrococcus luteus ATCC 10240 | 1.47 (µM) | [11] |

| Thiourea Derivative (TD4) | Methicillin-Resistant Staphylococcus aureus (MRSA) USA300 | 2 | [12] |

| Thiadiazole-tagged thiourea derivatives | Gram-positive and Gram-negative bacteria | 0.95 - 3.25 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their antimicrobial activity.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general two-step procedure for the synthesis of N-substituted thiourea derivatives from 2-Morpholinoethylamine, which can be further cyclized or modified. The initial step involves the formation of the isothiocyanate, followed by reaction with a primary amine to yield the corresponding thiourea.

Materials:

-

2-Morpholinoethylamine

-

Carbon disulfide (CS₂)

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

A primary amine (R-NH₂)

-

Dry solvents (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of this compound

-

Dissolve 2-Morpholinoethylamine (1 equivalent) in dry dichloromethane (CH₂Cl₂).

-

Add carbon disulfide (CS₂) (1.1 equivalents) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in CH₂Cl₂ dropwise.

-

Continue stirring for an additional 12-16 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylthiourea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of N-substituted-(2-Morpholinoethyl)thiourea Derivatives

-

Dissolve the purified this compound (1 equivalent) in a suitable dry solvent such as THF.

-

Add the desired primary amine (R-NH₂) (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The resulting solid product is typically collected by filtration and can be further purified by recrystallization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth in the wells of a 96-well plate.

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted inoculum to each well containing the serially diluted compound.

-

Include positive, negative, and growth controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for this compound derivatives.

Caption: Experimental workflow for MIC determination.

Caption: Proposed antimicrobial mechanism of isothiocyanates.

References

- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 2-Morpholinoethyl Isothiocyanate (MEITC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinoethyl isothiocyanate (MEITC) is a reactive compound belonging to the isothiocyanate family, which are widely utilized in bioconjugation for the labeling of proteins and other biomolecules. The isothiocyanate group (-N=C=S) of MEITC readily reacts with primary amine groups (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable thiourea bond.[1][2] This covalent modification allows for the attachment of the morpholinoethyl group to proteins, enabling a variety of downstream applications in research and drug development. This document provides a detailed protocol for the labeling of proteins with MEITC, along with application notes and troubleshooting guidance.

Principle of Reaction

The fundamental chemistry of MEITC labeling involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is highly dependent on the pH of the reaction buffer, as the amine group must be in its non-protonated, nucleophilic state to react efficiently.[2][3]

Applications of MEITC-Labeled Proteins

While specific applications of MEITC-labeled proteins are not extensively documented in publicly available literature, the conjugation of a morpholino group can be leveraged for various purposes, including:

-

Modification of Physicochemical Properties: The addition of the morpholinoethyl group can alter the solubility and pharmacokinetic profile of a protein.

-

Probing Protein-Protein Interactions: A MEITC-labeled protein can be used as a tool to study binding events and cellular signaling pathways.[4][5]

-

Drug Development: Isothiocyanates, as a class of compounds, are known to modulate various signaling pathways, including those involved in cancer and inflammation, such as the Nrf2 and NF-κB pathways.[1][2][3][6] MEITC-modified proteins could be designed to target these pathways.

Experimental Protocols

Materials

-

Protein of interest

-

This compound (MEITC)

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)[7]

-